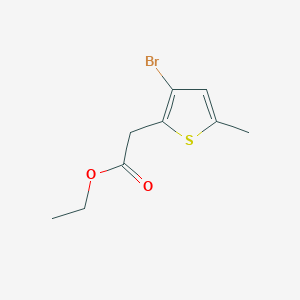

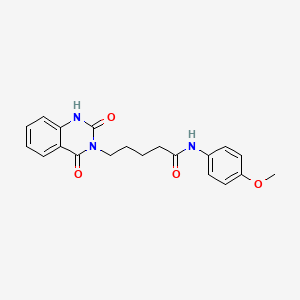

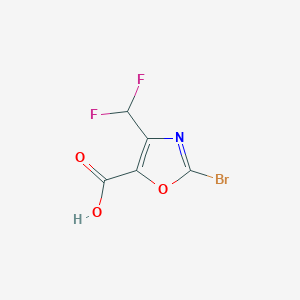

benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a benzyl group, a tetrahydropyran ring, and an acetate group . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, tetrahydropyranyl (THP) ethers, which are similar, can be derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are commonly used as protecting groups in organic synthesis .Chemical Reactions Analysis

Tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . They are resilient to a variety of reactions .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The tetrahydro-2H-pyran moiety is a significant structural motif in many natural products and pharmaceuticals. The compound can be used as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug development . These heterocycles can serve as key intermediates for constructing complex natural products.

Antifungal Applications

Derivatives of tetrahydro-2H-pyran have shown potential in combating fungal infections. For instance, compounds with this moiety have been studied for their effectiveness against plant pathogenic fungi, which could lead to the development of new antifungal agents .

Anticancer Research

The structural complexity of benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate makes it a candidate for anticancer research. Its unique structure may interfere with DNA and RNA processes, which is essential for exploring new avenues in cancer treatment .

DNA Damage Studies

Compounds containing the tetrahydro-2H-pyran ring have been used in studies to detect DNA damage, particularly single-strand breaks (SSBs). This application is crucial for understanding the mechanisms of mutagenesis and the development of therapeutic strategies .

Bioassay-Guided Isolation

The compound can be used in bioassay-guided isolation to identify new bioactive molecules. This process involves the systematic separation of compounds based on their biological activity, which is fundamental in natural product chemistry and drug discovery .

Molecular Target Identification

In the field of molecular biology, the compound can assist in identifying molecular targets for drug development. By understanding how it interacts with various proteins and enzymes, researchers can design more effective drugs with fewer side effects .

properties

IUPAC Name |

benzyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c24-20(28-15-16-4-2-1-3-5-16)13-23-21(25)18-6-7-19(22-12-18)27-14-17-8-10-26-11-9-17/h1-7,12,17H,8-11,13-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVGRDOLCIMFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

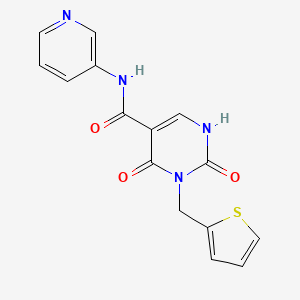

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)

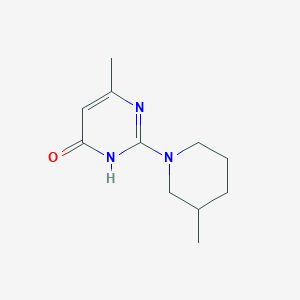

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)

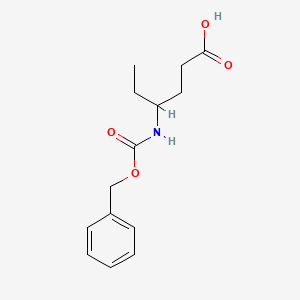

![(E)-3-(3-(2,5-dioxopyrrolidin-1-yl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2865080.png)